2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that combines the indole and oxazole ring systems. Indole is a significant structure in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, which is also found in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with oxazole precursors under acidic or basic conditions. For example, the reaction of indole-3-carboxaldehyde with amino alcohols in the presence of a dehydrating agent can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to ring-opening or other structural changes.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while substitution can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: This compound also contains an indole ring and has been studied for its antimicrobial and anticancer activities.
N-arylsulfonyl-3-acetylindole: Known for its anti-HIV activity, this compound shares the indole structure but differs in its functional groups.
Uniqueness
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole is unique due to the combination of the indole and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKCSNPIWUMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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